BenchChemオンラインストアへようこそ!

[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride

Antibacterial Activity Zone of Inhibition Terazosin Derivatives

[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride (CAS 1185293-86-0) is the hydrochloride salt of 1,4-bis(furan-2-carbonyl)piperazine, a symmetrical di‑furoyl piperazine derivative with molecular formula C₁₄H₁₅ClN₂O₄ and molecular weight 310.73 g/mol. The free base (CAS 31350‑27‑3) is catalogued as Terazosin EP Impurity M and Prazosin EP Impurity B, and has been assigned the National Cancer Institute (NCI) designation NSC 351869.

Molecular Formula C14H15ClN2O4
Molecular Weight 310.73 g/mol
CAS No. 1185293-86-0
Cat. No. B1388334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride
CAS1185293-86-0
Molecular FormulaC14H15ClN2O4
Molecular Weight310.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3.Cl
InChIInChI=1S/C14H14N2O4.ClH/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12;/h1-4,9-10H,5-8H2;1H
InChIKeyNHXORXGXCYFQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(furan-2-carbonyl)piperazine Hydrochloride (CAS 1185293-86-0): Baseline Characterization for Informed Procurement


[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride (CAS 1185293-86-0) is the hydrochloride salt of 1,4-bis(furan-2-carbonyl)piperazine, a symmetrical di‑furoyl piperazine derivative with molecular formula C₁₄H₁₅ClN₂O₄ and molecular weight 310.73 g/mol . The free base (CAS 31350‑27‑3) is catalogued as Terazosin EP Impurity M and Prazosin EP Impurity B, and has been assigned the National Cancer Institute (NCI) designation NSC 351869 [1]. This compound serves as a structurally unique scaffold in which two furan‑2‑carbonyl moieties symmetrically substitute the piperazine ring, a topology that distinguishes it from mono‑furoyl and tetrahydrofuran‑based analogs and underpins its divergent biological and pharmaceutical impurity profile.

Why 1,4-Bis(furan-2-carbonyl)piperazine Hydrochloride Cannot Be Generically Substituted: Structural and Pharmacological Non-Interchangeability


Piperazine‑based compounds bearing furoyl substituents are not functionally interchangeable because minor variations in the number, position, and saturation of the carbonyl‑heterocycle attachments dramatically alter biological activity profiles. For instance, replacement of the furan ring with a tetrahydrofuran ring—as in Terazosin itself—converts the molecule from a weak antibacterial with anti‑inflammatory/analgesic character to a potent α₁‑adrenergic blocker [1]. Likewise, the symmetrical 1,4‑bis‑furoyl topology of the target compound exhibits minimal antibacterial activity (zone of inhibition of 6–8 mm for E. coli at 100–200 µg/mL) [2], whereas mono‑furoyl piperazine derivatives bearing N‑sulfonated substituents display MIC values as low as 8.34 µM against the same species, comparable to ciprofloxacin . These divergent structure‑activity relationships mean that substituting the target compound with a generic “furoyl‑piperazine” analog without precise structural matching would invalidate both biological readouts and regulatory impurity profiling.

Quantitative Differentiation of 1,4-Bis(furan-2-carbonyl)piperazine Hydrochloride: Evidence-Based Selection Guide


Minimal Antibacterial Activity as a Discriminating Feature Versus Other Terazosin-Derived Piperazines and Ciprofloxacin

In a direct head-to-head disc-diffusion assay against 12 bacterial strains, the target compound (designated Compound 1) exhibited the lowest antibacterial activity among three synthesized Terazosin derivatives and the standard drug ciprofloxacin. Against Escherichia coli, Compound 1 produced zone-of-inhibition diameters of 6 mm at 100 µg/mL and 8 mm at 200 µg/mL, whereas ciprofloxacin produced 9 mm and 12 mm, respectively. Against Staphylococcus aureus, the target compound yielded 6 mm (100 µg/mL) and 7 mm (200 µg/mL), compared with 15 mm and 17 mm for ciprofloxacin at matched concentrations [1]. The structurally related Compound 2 (1,4-bis-(tetrahydrofuran-2-yl)carbonyl piperazine) and Compound 3 (1-(4-amino-6,7-dimethoxy-quinazolin-2-yl)-4-formyl-piperazine) consistently produced larger inhibition zones across all tested organisms, highlighting that the bis‑furoyl configuration is a negative determinant for antibacterial potency [1].

Antibacterial Activity Zone of Inhibition Terazosin Derivatives Ciprofloxacin Comparator

Anti-Inflammatory and Analgesic Pharmacophore Distinct from the Alpha-1 Blocking Profile of Terazosin

The 1,4-di-2-furoylpiperazine scaffold has been reported as a pharmaceutical candidate for arthritis and inflammatory disorders, with preclinical evaluation in a rat adjuvant‑induced arthritis model demonstrating improvement in right primary lesion paw volume (measured from day 0 to day 8) [1]. By contrast, the parent drug Terazosin is an α₁‑adrenergic receptor blocker approved for hypertension and benign prostatic hyperplasia and has no documented anti‑inflammatory or analgesic indication [2]. This indicates that full substitution of the piperazine ring with two furan‑2‑carbonyl groups ablates adrenergic activity while conferring an anti‑inflammatory/analgesic phenotype, a functional inversion that makes the target compound unsuitable as a surrogate for Terazosin in alpha‑blocker assays but valuable as a distinct pharmacological tool or impurity reference standard.

Anti-inflammatory Analgesic Adjuvant Arthritis Terazosin Impurity Drug Repurposing

Irreplaceable Role as Terazosin EP Impurity M and Prazosin EP Impurity B in Regulatory Analytical Method Validation

The target compound is specifically designated as Terazosin EP Impurity M and Prazosin EP Impurity B by the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) [1][2]. Generic piperazine‑furoyl analogs (e.g., 1‑(2‑furoyl)piperazine, designated as Impurity L) or the tetrahydrofuran analog (Impurity 29) are distinct impurities that cannot serve as surrogate reference standards for Impurity M/B due to differences in chromatographic retention time, mass spectrometric fragmentation pattern, and pharmacopoeial acceptance criteria [3][4]. The revised European Pharmacopoeia liquid chromatographic method for terazosin impurity profiling specifically resolves Impurity M from other specified impurities, and substitution of a different impurity standard would compromise system suitability criteria and quantitative accuracy [3].

Pharmaceutical Impurity EP Impurity M ANDA Method Validation Terazosin Quality Control

NSC 351869 Designation and Utility as a Precursor Scaffold for Nitrated Derivatives with Parasiticide Structure-Activity Relationship Studies

The free base of the target compound bears NCI designation NSC 351869 and is specifically noted in multiple supplier and database entries as a chemical tool for biological studies examining the relationship between nitrated derivative structure and parasiticide activity . The original literature reference (Cavier, R.) describes the evaluation of nitrated 1,4‑di‑2‑furoylpiperazine derivatives for antiparasitic activity. In contrast, the saturated analog 1,4‑bis‑(tetrahydrofuran‑2‑yl)carbonyl piperazine and the mono‑furoyl analog 1‑(2‑furoyl)piperazine have not been annotated for parasiticide SAR utility, indicating that the bis‑furoyl aromatic core is a specific structural requirement for this application [1]. This unique annotated research application, traceable through the NSC registry system, provides a curated entry point for parasiticide discovery programs that generic piperazine derivatives do not offer.

NSC 351869 Parasiticide Nitrated Derivatives Structure-Activity Relationship SAR

Hydrochloride Salt Form (CAS 1185293-86-0) Confers Aqueous Solubility Advantage Over the Free Base (CAS 31350-27-3) for Biological Assay Compatibility

The hydrochloride salt (CAS 1185293‑86‑0; MW 310.73) provides enhanced aqueous solubility compared to the free base (CAS 31350‑27‑3; MW 274.27), a critical parameter for in vitro biological assays and analytical method preparation. While the free base is typically supplied at 95–97% purity for organic synthesis and impurity reference standard applications , the hydrochloride salt is the preferred form for dissolution in aqueous buffers and cell‑based assay media. The 36.46 Da mass difference (corresponding to one equivalent of HCl) provides a diagnostic mass spectrometric signature that distinguishes the salt from the free base in LC‑MS impurity profiling, and the chloride counterion contributes to the distinct X‑ray powder diffraction pattern required for solid‑state characterization in regulatory dossiers . The free base melts at approximately 150–155 °C , while the hydrochloride salt exhibits a different thermal profile, providing an orthogonal identity confirmation method.

Salt Form Aqueous Solubility Hydrochloride Free Base Biological Assay

Optimal Scientific and Industrial Application Scenarios for 1,4-Bis(furan-2-carbonyl)piperazine Hydrochloride


Pharmaceutical Quality Control: Terazosin and Prazosin ANDA Impurity Profiling

The compound is the definitive reference standard for Terazosin EP Impurity M and Prazosin EP Impurity B, required for analytical method development, method validation, and batch‑release QC testing under the European Pharmacopoeia monograph [1]. The updated Ph. Eur. LC method uses two independent chromatographic separations to resolve Impurity M from co‑eluting impurities, and procurement of the authentic hydrochloride salt (CAS 1185293‑86‑0) ensures correct retention time matching and system suitability compliance. The minimal intrinsic antibacterial activity of this impurity means it does not confound preservative efficacy testing of the finished drug product [2].

Anti-Inflammatory Drug Discovery: Bis-Furoyl Piperazine as a Differentiated Lead Scaffold

Unlike the parent drug Terazosin (an α₁‑blocker) and mono‑furoyl piperazine derivatives (butyrylcholinesterase/α‑glucosidase inhibitors), the symmetrical bis‑furoyl piperazine core possesses documented anti‑inflammatory and analgesic activity in rodent adjuvant‑arthritis models and has advanced to Phase 2/3 clinical evaluation for arthritis [3]. Medicinal chemistry teams pursuing non‑adrenergic anti‑inflammatory piperazine scaffolds can utilize the target compound as a validated starting point for derivatization, with the hydrochloride salt providing the aqueous solubility necessary for in vivo formulation .

Parasiticide Research: NSC 351869 as a Privileged Scaffold for Nitrated Derivative SAR

The NCI designation NSC 351869 and multiple supplier annotations confirm the utility of the free base as a precursor for synthesizing and evaluating nitrated derivatives with parasiticide activity . Structure‑activity relationship studies can leverage the symmetrical bis‑furoyl core to systematically explore the effect of nitro‑group position and number on antiparasitic potency, referencing the foundational work of Cavier and colleagues. This annotated research path provides a literature‑supported entry point that is not available for the mono‑furoyl or tetrahydrofuran analogs .

Carboxylesterase Inhibitor Development: Fragment-Based Design Utilizing the Furan-2-carbonyl Piperazine Pharmacophore

The furan‑2‑carbonyl piperazine moiety present in the target compound has been identified as a privileged fragment for developing selective carboxylesterase inhibitors, with lead compounds bearing 4‑(furan‑2‑carbonyl)‑piperazine‑1‑carboxylic acid substitutions showing translational potential [4]. While the target compound itself is the symmetrical bis‑substituted derivative rather than the carboxylic acid variant, it serves as a crucial intermediate and structural comparator for SAR studies aimed at optimizing carboxylesterase isoform selectivity. The hydrochloride salt form facilitates direct use in biochemical inhibition assays without additional solubilization steps .

Quote Request

Request a Quote for [4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.